molecular formula C22H20ClN3O5S B2853688 {Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate CAS No. 808179-01-3

{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2853688
CAS No.: 808179-01-3
M. Wt: 473.93
InChI Key: CXVYDJDZYVQHGW-UHFFFAOYSA-N
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Description

{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is a complex organic compound featuring a thiazole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-methylthiazole, the ethoxycarbonyl group can be introduced via esterification.

    Carbamoylation: The thiazole derivative is then reacted with benzyl isocyanate to form the carbamoyl intermediate.

    Pyridine Ring Functionalization: The 6-chloropyridine-3-carboxylate moiety is introduced through a nucleophilic substitution reaction, where the carbamoyl intermediate reacts with 6-chloropyridine-3-carboxylic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in the synthesis of novel materials or catalysts.

Biology and Medicine

In medicinal chemistry, {Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its interactions with biological targets could lead to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of specialty chemicals or advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiazole and pyridine rings could facilitate binding to specific molecular targets, while the carbamoyl and ester groups might influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    {Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    {Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-fluoropyridine-3-carboxylate: Fluorine substitution on the pyridine ring.

Uniqueness

The uniqueness of {Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of both thiazole and pyridine rings, along with the carbamoyl and ester functionalities, makes it a versatile compound for various applications.

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Properties

IUPAC Name

ethyl 2-[benzyl-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5S/c1-3-30-21(29)19-14(2)25-22(32-19)26(12-15-7-5-4-6-8-15)18(27)13-31-20(28)16-9-10-17(23)24-11-16/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVYDJDZYVQHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)COC(=O)C3=CN=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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